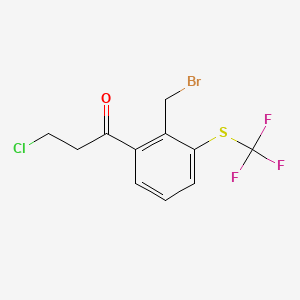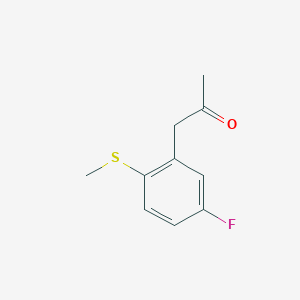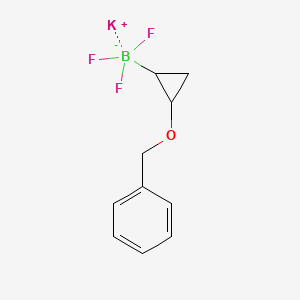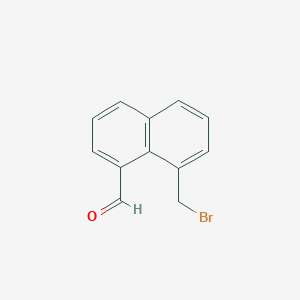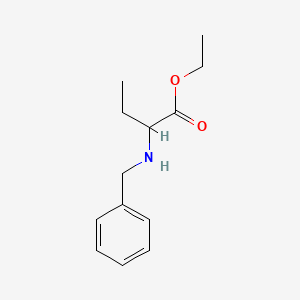
Ethyl (2S)-2-(benzylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a benzylamino substituent on the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromobutanoate with benzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the benzylamino group.
Another method involves the aza-Michael addition of benzylamine to ethyl 2-butenoate. This reaction can be catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and can be carried out under solvent-free conditions or using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of ethyl 2-(benzylamino)butanoate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(benzylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Hydrolysis: Ethyl 2-(benzylamino)butanoate hydrolysis yields 2-(benzylamino)butanoic acid and ethanol.
Reduction: Reduction of the ester group yields 2-(benzylamino)butanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzylamino)butanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Biological Studies: It can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound’s properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(benzylamino)butanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active benzylamino moiety, which can interact with biological targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Ethyl 2-(benzylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(phenylamino)butanoate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 2-(methylamino)butanoate: Contains a methylamino group instead of a benzylamino group.
Ethyl 2-(dimethylamino)butanoate: Contains a dimethylamino group instead of a benzylamino group.
The uniqueness of ethyl 2-(benzylamino)butanoate lies in the presence of the benzylamino group, which can impart specific chemical and biological properties that differ from those of its analogs.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl 2-(benzylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-12(13(15)16-4-2)14-10-11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3 |
Clave InChI |
IZWBJQAUJRUHLC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


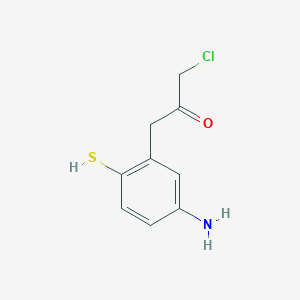


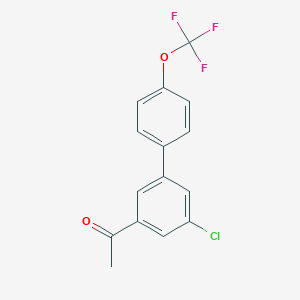
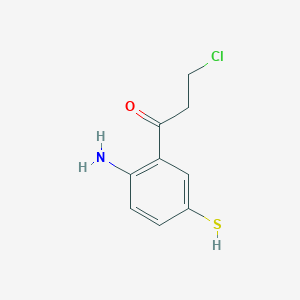

![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)

